(+)-Goniopypyrone
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H14O5 |
|---|---|
Molecular Weight |
250.25 g/mol |
IUPAC Name |
(1R,5S,7S,8S,9S)-8,9-dihydroxy-7-phenyl-2,6-dioxabicyclo[3.3.1]nonan-3-one |
InChI |
InChI=1S/C13H14O5/c14-9-6-8-10(15)13(18-9)11(16)12(17-8)7-4-2-1-3-5-7/h1-5,8,10-13,15-16H,6H2/t8-,10-,11-,12-,13+/m0/s1 |
InChI Key |
XIHDWURQMYWEBZ-DUIQVVMOSA-N |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@H]([C@H]([C@@H](O2)C3=CC=CC=C3)O)OC1=O)O |
Canonical SMILES |
C1C2C(C(C(C(O2)C3=CC=CC=C3)O)OC1=O)O |
Origin of Product |
United States |
Natural Occurrence and Isolation Studies
Phytochemical Investigations of Goniothalamus Species
The investigation into the chemical constituents of plants from the Goniothalamus genus has led to the discovery of a diverse array of styryllactones, including (+)-goniopypyrone.
This compound has been primarily isolated from various species of the Goniothalamus genus, which belongs to the Annonaceae family. acs.orgnih.gov These plants are predominantly found in the tropical and subtropical regions of Asia, including countries like Malaysia and Thailand. thescipub.comresearchgate.net Specific species identified as sources of this compound include:
Goniothalamus giganteus : The stem bark of this species has been a notable source for the isolation of this compound. researchgate.netrsc.org
Goniothalamus griffithii : Researchers have isolated (+)-7-acetylgoniopypyrone and (+)-5-acetylgoniopypyrone from the rhizomes of this plant. researchgate.net
Goniothalamus marcanii : Found in Thailand, this species has yielded goniopypyrone (B237973) from its leaves and twigs. nih.govthescipub.comjapsonline.com
Goniothalamus tapis : Phytochemical studies of the stem bark of this species have also led to the isolation of goniopypyrone. researchgate.net
Goniothalamus gitingensis : This endemic Philippine plant has been shown to contain goniopypyrone in its leaves. paperity.org
Goniothalamus cheliensis : A C-7 epimer of this compound, named (−)-(4S,5S,6R,7S,8S)-goniochelienlactone, has been identified from this species. sci-hub.se
The initial step in isolating this compound and other styryllactones involves the extraction of plant material using organic solvents. A common procedure begins with the collection and drying of plant parts, such as the stem bark, leaves, or roots. asiaresearchnews.comukm.my
The dried and ground plant material is typically subjected to a sequential extraction process. This often starts with a nonpolar solvent like hexane (B92381) to defat the material. asiaresearchnews.com This is followed by extraction with solvents of increasing polarity, such as dichloromethane (B109758), ethyl acetate (B1210297), and methanol. thescipub.comasiaresearchnews.com For instance, the dried, ground bark of Goniothalamus lanceolatus was first defatted with hexane and then re-extracted with dichloromethane. asiaresearchnews.com Similarly, the leaves and twigs of G. marcanii were percolated with hexane, ethyl acetate, and methanol. thescipub.comresearchgate.net
After extraction, the crude extracts are concentrated under reduced pressure. These crude extracts are then subjected to initial fractionation techniques like vacuum liquid chromatography (VLC) or medium performance liquid chromatography (MPLC). asiaresearchnews.comukm.my In the case of G. lanceolatus, the dichloromethane crude extract was fractionated using MPLC to yield a series of fractions. asiaresearchnews.com For G. ridleyi, the chloroform (B151607) crude extract of the stem bark was separated using VLC. ukm.my
Following initial fractionation, a series of chromatographic techniques are employed to purify this compound from the complex mixture of compounds. These methods are essential for separating compounds with similar chemical properties.
Commonly used techniques include:
Column Chromatography (CC): This is a fundamental technique used for the separation of individual compounds from a mixture. Silica (B1680970) gel is a frequently used stationary phase, and a gradient of solvents, such as hexane and ethyl acetate, is used as the mobile phase. ukm.mydoi.org
Preparative Thin Layer Chromatography (PTLC): PTLC is utilized for the purification of smaller quantities of compounds. ukm.my For example, fractions from the column chromatography of G. ridleyi extracts were further purified using PTLC with a hexane:ethyl acetate solvent system. ukm.my
High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a high-resolution technique used for the final purification of compounds. asiaresearchnews.com Reversed-phase columns, such as ODS (octadecylsilyl), are often employed with mobile phases like methanol-water mixtures. asiaresearchnews.commdpi.com In some cases, recycling preparative HPLC is used to separate compounds with very similar retention times. asiaresearchnews.com
The purity of the isolated compounds is typically monitored by thin-layer chromatography (TLC). ukm.my
Co-occurrence with Related Styryllactones and Derivatives
This compound is often found alongside a variety of other structurally related styryllactones and their derivatives within the same plant source.
Phytochemical investigations of Goniothalamus species have consistently revealed the presence of a suite of styryllactones co-occurring with this compound. The specific analogs can vary between different species and even different parts of the same plant.
Some of the commonly isolated analogs include:
Goniothalamin (B1671989) : This is one of the most frequently isolated styryllactones from Goniothalamus species. researchgate.netukm.my
Altholactone : Another common styryllactone found alongside goniopypyrone. paperity.org
Goniofufurone : This compound has been isolated from G. giganteus along with goniopypyrone. researchgate.net
Goniodiol : Also found in G. giganteus. researchgate.net
5-Hydroxygoniothalamin and 5-Acetylgoniothalamin : These have been isolated from G. marcanii and G. ridleyi. nih.govthescipub.comukm.my
Dehydrogoniothalamin : Isolated from the stem and root of G. ridleyi. ukm.my
9-Deoxygoniopypyrone (B162313) : A new styryl lactone isolated from the stem bark of Goniothalamus giganteus. researchgate.netacs.org
The co-occurrence of these compounds suggests a common biosynthetic pathway.
The yield of this compound and its related styryllactones can vary significantly depending on the Goniothalamus species, the specific plant part used for extraction, the geographical location of the plant, and the extraction and purification methods employed. While precise, universally comparable yield data is often difficult to ascertain from the literature due to variations in experimental protocols, some reported yields provide a snapshot of this variability.
For example, from the chloroform crude extract of the stem bark of G. ridleyi (5 g), 27.7 mg of 5-acetoxyisogoniothalamin oxide was obtained. ukm.my From the ethyl acetate crude extract of the fruit of the same plant (1.35 g), 77.1 mg of goniothalamin was isolated. ukm.my
Table 1: Isolated Styryllactones from Various Goniothalamus Species
| Species | Plant Part | Isolated Compounds | Reference |
|---|---|---|---|
| Goniothalamus giganteus | Stem Bark | Goniopypyrone, Goniofufurone, 8-Acetylgoniotriol, 9-Deoxygoniopypyrone, Goniodiol | researchgate.netrsc.orgacs.org |
| Goniothalamus marcanii | Leaves and Twigs | Goniopypyrone, 5-Hydroxygoniothalamin, 5-Acetylgoniothalamin | nih.govthescipub.comjapsonline.com |
| Goniothalamus tapis | Stem Bark | Goniopypyrone, Goniothalamin, Isoaltholactone, Cheliensisin A, 7-epi-Goniofufurone, Garvensintriol | researchgate.net |
| Goniothalamus ridleyi | Stem Bark, Stem, Root, Fruit | 5-Acetoxyisogoniothalamin oxide, 5-Acetoxygoniothalamin, Dehydrogoniothalamin, 5-Hydroxygoniothalamin, Goniothalamin | ukm.my |
| Goniothalamus gitingensis | Leaves | Goniopypyrone, Isoaltholactone, Altholactone, Liriodenine | paperity.org |
| Goniothalamus amuyon | Aerial Parts | Digoniodiol, Deoxygoniopypyrone A, Goniofupyrone A | researchgate.net |
| Goniothalamus cheliensis | Not Specified | (−)-(4S,5S,6R,7S,8S)-goniochelienlactone | sci-hub.se |
Biosynthetic Pathway Elucidation
Proposed Biogenetic Precursors and Key Intermediates
The construction of the (+)-Goniopypyrone molecular framework is proposed to begin with precursors from both the shikimic acid and the acetate-malonate pathways. iisc.ac.ingrafiati.com
Phenylalanine : Derived from the shikimic acid pathway, this aromatic amino acid serves as the foundational building block for the C6-C3 unit, which comprises the phenyl ring and the adjacent three-carbon chain.
Cinnamic Acid : Phenylalanine is converted to cinnamic acid, a key step that removes the amino group and establishes the styryl scaffold. grafiati.comiyte.edu.tr
Acetate (B1210297)/Malonate Units : The remaining carbon atoms of the lactone ring are thought to be derived from the head-to-tail condensation of acetate units, likely in their activated form as malonyl-CoA. iisc.ac.ingrafiati.com
Goniothalamin (B1671989) : This simpler styryllactone is considered a key intermediate and a plausible direct precursor to more complex styryllactones. iisc.ac.ingrafiati.com It is hypothesized that this compound is formed through subsequent hydroxylation and oxidation reactions of a goniothalamin-like core. iisc.ac.in
| Precursor/Intermediate | Biosynthetic Origin/Role |
| Phenylalanine | Shikimic Acid Pathway; provides the C6-C3 styryl backbone. |
| Cinnamic Acid | Derived from Phenylalanine; key intermediate establishing the styryl group. grafiati.comiyte.edu.tr |
| Acetyl-CoA / Malonyl-CoA | Acetate-Malonate Pathway; provides the building blocks for the pyrone ring. iisc.ac.ingrafiati.com |
| Goniothalamin | Key styryllactone intermediate; undergoes further modification. iisc.ac.ingrafiati.com |
Mechanistic Hypotheses for Styryllactone Biosynthesis
The proposed mechanism for the biosynthesis of this compound involves a sequence of well-established biochemical reactions, starting from primary metabolites and culminating in the complex bicyclic structure of the final product.
The shikimic acid pathway is a seven-step metabolic route used by plants and microorganisms to produce the aromatic amino acids phenylalanine, tyrosine, and tryptophan. viper.ac.in For this compound, this pathway is critical as it is the sole source of the characteristic styryl moiety. iisc.ac.ingrafiati.comiyte.edu.tr The biosynthesis begins with the conversion of phenylalanine to cinnamic acid, which is then activated, typically as a coenzyme A (CoA) thioester (cinnamoyl-CoA), to prepare it for the subsequent condensation reactions. grafiati.com
The pyrone ring portion of this compound is assembled via the acetate-malonate pathway, which is also responsible for fatty acid and polyketide synthesis. iisc.ac.ingrafiati.comslideshare.net It is proposed that cinnamoyl-CoA acts as a starter unit for a Type III polyketide synthase (PKS) enzyme. This enzyme would then catalyze the sequential addition of two malonyl-CoA extender units. grafiati.com Each addition extends the carbon chain by two atoms, leading to a linear polyketide intermediate.
The final, and most complex, steps in the biosynthesis of this compound involve the cyclization and modification of the linear polyketide intermediate. These late-stage transformations are believed to be catalyzed by a series of specific enzymes that dictate the final stereochemistry and structure.
Lactonization : The linear triketide formed from cinnamoyl-CoA and two malonyl-CoA units undergoes an intramolecular cyclization to form the initial α-pyrone ring, yielding the key intermediate goniothalamin. grafiati.com
Hydroxylation and Epoxidation : It is hypothesized that goniothalamin or a related intermediate undergoes stereoselective hydroxylation and epoxidation reactions. nih.goviisc.ac.in These steps, likely catalyzed by cytochrome P450 monooxygenases or dioxygenases, would install the necessary oxygen functionalities.
Intramolecular Cyclization : The final bicyclic pyranopyrone skeleton of this compound is likely formed through an intramolecular cyclization event, possibly an epoxide ring-opening reaction, which forms the second heterocyclic ring. researchgate.net The precise sequence and enzymatic control of these final steps are still subjects of investigation.
Isotopic Labeling Studies in Biosynthetic Investigations
Isotopic labeling is a powerful experimental technique used to trace the metabolic fate of precursors in a biosynthetic pathway. mdpi.comrsc.orgnih.gov By feeding an organism with a precursor enriched with a heavy isotope (e.g., ¹³C, ¹⁴C, or ¹⁵N) and then analyzing the final natural product, researchers can pinpoint which atoms from the precursor are incorporated into the molecule's structure. nih.govckisotopes.com
To date, specific isotopic labeling studies dedicated to elucidating the biosynthetic pathway of this compound have not been reported in the scientific literature. However, such studies would be crucial for confirming the proposed pathway. For instance, feeding experiments in Goniothalamus plants using ¹³C-labeled phenylalanine would be expected to show ¹³C enrichment in the styryl portion of this compound. Similarly, administration of [1-¹³C]- or [2-¹³C]-acetate should result in a specific labeling pattern within the pyrone ring, confirming its polyketide origin.
Genetic and Enzymatic Basis of Biosynthesis (Hypothetical/Future Research)
The specific genes and enzymes responsible for the biosynthesis of this compound in Goniothalamus species have not yet been identified and characterized. This remains a significant area for future research. mdpi.commdpi.com However, based on the proposed biosynthetic pathway, it is possible to hypothesize the classes of enzymes that must be involved.
Hypothesized Enzymes in this compound Biosynthesis:
| Enzyme Class | Hypothesized Function |
| Phenylalanine ammonia-lyase (PAL) | Catalyzes the deamination of phenylalanine to form cinnamic acid. |
| Cinnamate-CoA ligase (CCL) | Activates cinnamic acid by attaching it to Coenzyme A. |
| Styryllactone Synthase (SLS) | A putative Type III Polyketide Synthase (PKS) that would use cinnamoyl-CoA as a starter and catalyze condensation with two malonyl-CoA units, followed by cyclization to form the goniothalamin core. ebi.ac.uk |
| Cytochrome P450 Monooxygenases | A family of enzymes likely responsible for the stereospecific hydroxylation and epoxidation of the goniothalamin core. |
| Cyclase/Transferase | One or more enzymes that would catalyze the final intramolecular cyclization to form the bicyclic goniopypyrone (B237973) structure. |
Future research will likely focus on sequencing the genome or transcriptome of a this compound-producing Goniothalamus species. nih.govnih.gov This would allow for the identification of biosynthetic gene clusters—groups of genes that encode all the necessary enzymes for a specific metabolic pathway. nih.govethz.ch Once a candidate gene cluster is found, the function of each enzyme can be confirmed through heterologous expression and in vitro assays.
Advanced Synthetic Methodologies
Stereoselective Total Synthesis Approaches
The absolute stereochemistry of (+)-Goniopypyrone necessitates synthetic routes that can precisely control the configuration of multiple stereocenters. Stereoselective total synthesis aims to achieve this control, producing the desired stereoisomer in high purity. nih.gov This is paramount, as different stereoisomers can exhibit vastly different biological activities. The primary strategies employed involve starting with enantiopure materials or inducing chirality at key stages of the synthesis.
Chiral pool synthesis is a powerful strategy that utilizes abundant, inexpensive, and enantiomerically pure natural products as starting materials. wikipedia.org This approach leverages the inherent chirality of these molecules, transferring it to the synthetic target and thus circumventing the need to establish absolute stereochemistry from scratch. wikipedia.org Natural products like carbohydrates and tartaric acid are common choices for this "chiron" approach. researchgate.net
D-(−)-Tartaric acid is a versatile C2-symmetric chiral building block that has been successfully employed in the stereoselective total synthesis of this compound. thieme-connect.comresearchgate.netacs.org Researchers have developed syntheses that begin with D-(−)-tartaric acid to create a common chiral intermediate, which is then elaborated to form various bioactive styryllactones, including this compound. acs.orgacs.orgfigshare.com
One notable approach involves the desymmetrization of a bis-dimethylamide derivative of tartaric acid. researchgate.netacs.org This key intermediate is then subjected to a series of transformations to construct the core structure of the target molecule. A general sequence involves the extension of a γ-phenyl-γ-hydroxy butyramide, obtained from the tartaric acid derivative, using selective Grignard additions and stereoselective reductions to create a masked tetrol. nih.govacs.org This intermediate, containing the necessary stereocenters derived from tartaric acid, undergoes a pivotal hydroxy-directed lactonization to forge the lactone ring system of the styryllactone framework. acs.orgacs.org The synthesis of this compound from the tartaric acid-derived diamide (B1670390) was achieved in 14 steps. acs.org
Table 1: Illustrative Synthetic Sequence from a Tartaric Acid Derivative
| Step | Reaction | Key Reagents | Outcome |
|---|---|---|---|
| 1 | Grignard Addition | Phenylmagnesium Bromide | Introduction of phenyl group |
| 2 | Stereoselective Reduction | - | Formation of a key alcohol intermediate |
| 3 | Protection/Deprotection | Various | Manipulation of hydroxyl groups |
| 4 | Oxidative Cleavage/Lactonization | OsO₄, NaIO₄ | Formation of the lactone ring |
D-(+)-Mannitol, a widespread natural hexaalcohol, serves as another important chiral pool starting material for complex natural product synthesis due to its multiple stereocenters. researchgate.netunimi.it A total synthesis of this compound has been successfully achieved from a common precursor derived from D-(+)-mannitol. nih.govrsc.org
This synthetic strategy demonstrates the utility of mannitol (B672) in creating advanced intermediates for a range of styryllactones. researchgate.netnih.gov By strategically manipulating the protection profile of the carbinol (hydroxyl) groups on the mannitol-derived precursor, chemists can direct the synthesis toward different natural products, including this compound, (+)-7-epi-goniofufurone, and (+)-goniofufurone. nih.govrsc.org The core of the strategy relies on the C2 symmetry of mannitol, which, after suitable derivatization (e.g., to 1,2:5,6-di-O-isopropylidene-D-mannitol), allows for the generation of key chiral building blocks. unimi.it These blocks contain the necessary stereochemical information to guide the construction of the final complex target. acs.org
D-Glucose and its derivatives are among the most abundant and versatile chiral starting materials provided by nature. researchgate.netrsc.org Their rich stereochemistry and functionality have been exploited in the synthesis of numerous natural products, including approaches toward this compound and its analogues. researchgate.netacs.orgthieme-connect.com For instance, a divergent approach utilizing methyl α-D-mannopyranoside (a derivative of the sugar D-mannose) has been used to synthesize this compound. researchgate.net
Syntheses from D-glucose often begin by transforming the sugar into a highly functionalized building block. thieme-connect.com Key reactions can include additions of organometallic reagents to glucose-derived aldehydes and palladium-catalyzed oxycarbonylations to form the characteristic lactone rings. thieme-connect.com These strategies capitalize on the pre-defined stereocenters of the sugar to establish the correct configuration in the synthetic intermediates, ultimately leading to the enantiopure target molecule or its analogues. acs.orgthieme-connect.com
In contrast to chiral pool synthesis, asymmetric synthesis (or enantioselective synthesis) creates one or more new chiral centers in a substrate molecule, leading to an unequal mixture of stereoisomers. wikipedia.org This is typically achieved by using a chiral catalyst, reagent, or auxiliary that influences the reaction's transition state, lowering the activation energy for the formation of one enantiomer over the other. wikipedia.org
Catalytic asymmetric transformations are highly efficient methods for introducing chirality. The Corey-Bakshi-Shibata (CBS) reduction is a prominent example, used for the enantioselective reduction of prochiral ketones to chiral secondary alcohols. wikipedia.orgorganic-chemistry.org This reaction employs a chiral oxazaborolidine catalyst and borane (B79455), and it has found significant utility in natural product synthesis. researchgate.netwikipedia.org
In the context of synthesizing this compound, the CBS reduction has been employed as a key step to achieve a diastereoselective reduction of a ynone intermediate. researchgate.net This specific transformation is critical for establishing the correct stereochemistry at the hydroxyl-bearing carbon. The (R)-CBS catalyst, in conjunction with a borane dimethyl sulfide (B99878) complex, directs the addition of hydride to one face of the ketone, yielding the desired alcohol with high selectivity. researchgate.netresearchgate.net This controlled reduction is a pivotal moment in the synthetic sequence, ensuring the final construction of the correct this compound stereoisomer.
Table 2: Role of CBS Reduction in this compound Synthesis
| Substrate | Transformation | Catalyst System | Product Stereochemistry |
|---|
Asymmetric Synthesis Techniques
Diastereoselective Reaction Sequences
A critical aspect of synthesizing this compound is the precise control of its stereochemistry. Chemists employ diastereoselective reactions to establish the correct spatial arrangement of atoms. numberanalytics.com These reactions are designed to favor the formation of one diastereomer over others, which is crucial for obtaining the biologically active form of the molecule.
Several total syntheses of this compound and related styryllactones have been accomplished starting from chiral pool materials like D-(+)-mannitol and D-(-)-tartaric acid. rsc.orgthieme-connect.comnih.gov The inherent chirality of these starting materials provides a foundation for the stereoselective construction of the target molecule. Key transformations often involve the stereoselective addition of nucleophiles to aldehydes or ketones, where the existing stereocenters in the substrate direct the approach of the incoming group. diva-portal.orgbeilstein-journals.org For instance, the addition of vinylmagnesium bromide to a suitably protected aldehyde derived from tartaric acid has been shown to proceed with a notable degree of diastereoselectivity. thieme-connect.com Furthermore, reductions of ketone functionalities using chiral reagents, such as the (R)-CBS catalyst with a borane dimethyl sulfide complex, have been instrumental in setting key stereocenters. researchgate.net
Convergent vs. Linear Synthetic Pathways
In the realm of complex molecule synthesis, the choice between a linear and a convergent approach is a key strategic decision. fiveable.mechemistnotes.comuniurb.it
The advantages of a convergent approach include:
Increased Flexibility: It allows for the modification of individual fragments without having to restart the entire synthesis. fiveable.me
Easier Purification: The coupling of large, complex fragments often leads to products that are significantly different from the starting materials, simplifying purification.
| Aspect | Linear Synthesis | Convergent Synthesis |
|---|---|---|
| Overall Yield | Lower, decreases significantly with each step. wikipedia.org | Higher, as the number of sequential steps is reduced. chemistnotes.com |
| Efficiency | Less efficient, especially for complex molecules. chemistnotes.com | More efficient due to parallel synthesis of fragments. fiveable.me |
| Flexibility | Less flexible; a failure in an early step requires restarting. | More flexible; allows for late-stage modification of fragments. fiveable.me |
Key Reaction Transformations in Total Synthesis
The construction of this compound relies on a toolkit of powerful and selective chemical reactions. These transformations are essential for building the carbon skeleton and introducing the required functional groups with the correct stereochemistry.
Carbonylation Reactions for Lactone Ring Formation
A key structural feature of this compound is its lactone ring. Palladium-catalyzed carbonylation reactions have emerged as a powerful method for the formation of this ring system. researchgate.net This type of reaction involves the insertion of carbon monoxide into a molecule, often followed by an intramolecular cyclization to form the lactone. xmu.edu.cn The synthesis of this compound and (+)-goniotriol has been achieved using a palladium-catalyzed carbonylation as a key step. acs.orgrsc.org
Wittig Olefination and Related Approaches
The Wittig reaction is a widely used method for the formation of carbon-carbon double bonds and has been applied in the synthesis of styryllactones. researchgate.nettotal-synthesis.com This reaction involves the treatment of an aldehyde or ketone with a phosphonium (B103445) ylide. In the context of this compound synthesis, the Wittig reaction can be used to install the styryl side chain. acs.org Variations of the Wittig reaction, such as the Horner-Wadsworth-Emmons olefination, have also been employed to construct key alkene functionalities within the synthetic route. rsc.org
Palladium-Catalyzed Reactions
Beyond carbonylation, palladium catalysis plays a broader role in the synthesis of this compound and other complex natural products. libretexts.orgnih.gov Palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, and Stille reactions, are invaluable for forming carbon-carbon bonds. libretexts.org These reactions allow for the efficient coupling of different molecular fragments, which is a cornerstone of convergent synthetic strategies. wikipedia.org For instance, an intramolecular palladium-catalyzed addition of an aryl iodide to a carbonyl group has been explored as a method for constructing cyclic structures. beilstein-journals.org
Intramolecular Cyclization Strategies (e.g., Michael Addition, Annelation)
The formation of the bicyclic core of this compound often involves an intramolecular cyclization step. libretexts.org The oxa-Michael addition is a particularly relevant strategy, where an internal oxygen nucleophile attacks an α,β-unsaturated carbonyl system to form a heterocyclic ring. acs.org This type of reaction can be catalyzed by either acid or base. Brønsted acid-catalyzed intramolecular oxa-conjugate cyclization has been shown to be effective for the stereoselective synthesis of 2,6-cis-substituted tetrahydropyrans, which are structural motifs found in many natural products. acs.org Annelation reactions, which involve the formation of a new ring onto an existing one, are also a key strategy in building the bicyclic framework of molecules like this compound. researchgate.net
| Reaction Type | Description | Application in this compound Synthesis |
|---|---|---|
| Diastereoselective Reductions | Reduction of a ketone to a secondary alcohol, creating a new stereocenter with high selectivity for one diastereomer. | Establishing key stereocenters in the molecule. researchgate.net |
| Carbonylation Reactions | Insertion of a carbonyl group, often catalyzed by a transition metal like palladium, followed by cyclization. xmu.edu.cn | Formation of the lactone ring. researchgate.netacs.org |
| Wittig Olefination | Reaction of an aldehyde or ketone with a phosphonium ylide to form an alkene. total-synthesis.com | Installation of the styryl side chain. acs.org |
| Palladium-Catalyzed Cross-Coupling | Formation of carbon-carbon bonds between two fragments, catalyzed by a palladium complex. libretexts.org | Coupling of key synthetic intermediates in convergent approaches. wikipedia.org |
| Intramolecular Oxa-Michael Addition | Cyclization via the attack of an internal oxygen nucleophile onto an α,β-unsaturated carbonyl system. acs.org | Formation of the tetrahydropyran (B127337) ring within the bicyclic core. acs.org |
Mitsunobu Reactions and Derivatives
The Mitsunobu reaction serves as a critical tool in the stereocontrolled synthesis of this compound and its derivatives, primarily by enabling the inversion of stereochemistry at key chiral centers. This reaction is instrumental in converting an undesired alcohol diastereomer into the desired one, thereby maximizing the efficiency of the synthetic route.
Similarly, in the synthesis of related styryllactones such as (−)-5-hydroxygoniothalamin, the Mitsunobu reaction is a key step in the retrosynthetic plan. nih.gov The strategy involves transforming an intermediate alcohol to achieve the correct stereoconfiguration required for the target molecule. nih.govresearchgate.net This highlights the reaction's importance in manipulating stereocenters derived from readily available chiral precursors like tri-O-acetyl-d-glucal. nih.govresearchgate.netnih.gov
The general utility of the Mitsunobu reaction in natural product synthesis is well-established, offering a reliable method for the stereoinversion of secondary alcohols, which is a common challenge in the synthesis of complex molecules like this compound. mdpi.com
Table 1: Application of Mitsunobu Reaction in this compound Synthesis
| Intermediate | Reagents | Outcome | Yield | Reference |
|---|---|---|---|---|
| Undesired alcohol diastereomer 277 | p-Nitrobenzoic acid (p-NBA), Diethyl azodicarboxylate (DEAD) | Inversion to desired diastereomer 278 | 74% (over two steps) | mdpi.com |
Oxa-Diels-Alder / Allylboration Sequences
The combination of a catalytic asymmetric hetero-Diels-Alder (HDA) reaction followed by an allylboration sequence represents a powerful and convergent strategy for the stereoselective synthesis of the core dihydropyran structure of styryllactones related to this compound. researchgate.net This methodology allows for the efficient construction of the six-membered oxygen-containing ring with precise control over multiple stereocenters. nih.gov
This sequence has been successfully applied to the synthesis of various bioactive styryllactones. researchgate.net The initial step typically involves an inverse-electron-demand HDA reaction of 1-oxa-1,3-butadienes, which establishes the initial pyran ring system with high enantioselectivity. researchgate.net The subsequent allylboration of an aldehyde intermediate, generated from the HDA product, introduces the side chain with a defined stereochemistry. researchgate.net
For instance, a similar strategy was employed in the synthesis of goniodiol, a related natural product. researchgate.net The approach used a double-diastereoselective multicomponent reaction (MCR) involving an oxa [4+2] cycloaddition and allylboration with a chiral α-substituted aldehyde, resulting in the product as a single stereoisomer. researchgate.net This demonstrates the high level of stereocontrol achievable with this method, which is crucial for the synthesis of complex natural products like this compound and its analogs. researchgate.netacs.org
Development of Novel Synthetic Routes to this compound Analogs
The development of novel synthetic routes to this compound analogs is driven by the need to understand the structure-activity relationships (SAR) of this class of compounds. By systematically modifying the structure of the natural product, researchers can probe the functional importance of different structural motifs, such as the phenyl group, the lactone ring, and various stereocenters. arkat-usa.org These investigations can lead to the discovery of new derivatives with enhanced or more selective biological activities. arkat-usa.orgnih.gov
Total synthesis campaigns have been designed to be flexible, allowing for the creation of a diverse range of styryllactones from a common intermediate. acs.orgnih.gov For example, a synthetic strategy starting from D-(−)-tartaric acid has been used to produce not only this compound but also (+)-goniofufurone, (+)-goniotriol, and (+)-altholactone, among others. acs.orgnih.gov This approach is highly efficient for generating a library of related natural products and their analogs for biological evaluation. nih.gov
Mimicry of Natural Product Structure for Derivative Synthesis
Biomimetic synthesis strategies, which imitate proposed biosynthetic pathways, offer an elegant approach to creating derivatives of natural products. nih.govbeilstein-journals.org In the context of this compound analogs, this involves making strategic substitutions to the natural product's scaffold to investigate how these changes affect its biological properties. arkat-usa.org
A clear example of this is the synthesis of an allylated analog of 9-deoxygoniopypyrone (B162313). arkat-usa.org In this work, the hydrophobic phenyl tail of the natural product was replaced with an allyl group. arkat-usa.org The rationale was to explore how this modification of the hydrophobic moiety would impact the compound's cytotoxicity. arkat-usa.org The study found that substituting the phenyl group with an allyl group led to a decrease in general cytotoxicity but an increase in selectivity, a desirable trait for potential therapeutic agents. arkat-usa.org This change is attributed to the allylic double bond being positioned further from the chiral center compared to the directly bonded phenyl group in the parent compound. arkat-usa.org
This approach, where a key structural feature is rationally replaced, is a cornerstone of medicinal chemistry and analog design, allowing for the fine-tuning of a natural product's activity. arkat-usa.orgnih.gov
Stereochemical Control in Analog Generation
Precise control over stereochemistry is paramount in the synthesis of this compound and its analogs, as the spatial arrangement of substituents significantly influences biological activity. Synthetic strategies often rely on the use of chiral pool starting materials to establish the absolute configuration of the final products.
A prominent strategy involves the use of D-(−)-tartaric acid as a chiral precursor. acs.orgnih.gov This readily available starting material is elaborated through a sequence of stereocontrolled reactions to form a common intermediate that serves as a linchpin for the synthesis of a variety of styryllactones, including this compound. nih.govresearchgate.net The key steps in these syntheses include selective Grignard additions and stereoselective reductions to build up the carbon skeleton with the correct stereochemistry. acs.orgnih.gov
Another critical aspect of stereochemical control is the diastereoselective reduction of ketone functionalities. In the total synthesis of this compound, the reduction of a ynone intermediate using an (S)-CBS catalyst and borane dimethyl sulfide complex was optimized to favor the desired alcohol diastereomer. mdpi.com When an unfavorable mixture of diastereomers is obtained, techniques like the Mitsunobu reaction are employed to invert the stereochemistry of the unwanted isomer, thus maximizing the yield of the correct stereoisomer. mdpi.com
Epimerization Studies in Styryllactone Synthesis
During the synthesis of styryllactones, including precursors to this compound, unexpected epimerization at the C-5 position has been observed. nih.govacs.org This phenomenon has been studied to understand its mechanism and to potentially harness it for synthetic advantage. nih.govresearchgate.net
In one study, the synthesis of (−)-5-hydroxygoniothalamin from tri-O-acetyl-d-glucal also yielded its C-5 epimer. nih.govnih.gov This epimerization was found to be an acid-mediated, transition-metal-free process. nih.govacs.org Further investigation revealed that the presence of the styryl's phenyl group is crucial for facilitating this epimerization. nih.govnih.gov
The proposed mechanism suggests that when a TBS-protected styryllactone is treated with a Lewis acid like BF₃·OEt₂, it first undergoes deprotection. nih.gov The resulting free hydroxyl group is then protonated, followed by the elimination of a water molecule to form a highly stabilized carbocation. nih.gov This carbocation is stabilized by the adjacent oxygen atom of the pyran ring and the π-system of the styryl group. The subsequent nucleophilic attack of water can occur from either face, leading to a mixture of C-5 epimers. nih.gov This acid-catalyzed epimerization was observed only in styryllactones and not in other related 5,6-dihydropyran-2-ones, underscoring the importance of the styryl moiety. nih.govacs.org
Table 2: Results of Epimerization Study on TBS-Protected Styryllactone (16)
| Starting Material | Reaction Conditions | Product(s) | Yield | Reference |
|---|---|---|---|---|
| TBS-protected styryllactone 16 | BF₃·OEt₂ | (+)-5-Hydroxygoniothalamin 6 (C-5 epimer) | 62% | nih.gov |
Biological Activities and Mechanistic Investigations
Preclinical Investigations of Biological Effects
Preclinical research has primarily focused on evaluating the cytotoxic potential of (+)-Goniopypyrone, with limited information available regarding its other biological activities.
Currently, there is a lack of published scientific literature detailing preclinical investigations into the specific antimicrobial, including antibacterial or antifungal, activities of this compound.
To date, dedicated studies evaluating the antioxidant potential of this compound have not been reported in scientific literature.
The primary area of preclinical investigation for this compound has been its effect on cancer cells. Studies have demonstrated its ability to suppress the growth of various tumor cell lines in vitro.
Research involving a chemically synthesized version of this compound confirmed its ability to inhibit the proliferation of cultured tumor cells. nih.gov It was identified as the most bioactive among three novel styryl-lactones isolated from Goniothalamus giganteus, demonstrating significant cytotoxicity against three human tumor cell lines with a nonselective median effective dose (ED₅₀) of 6.7 × 10⁻¹ µg/ml. researchgate.net Further testing established specific ED₅₀ values for its growth-suppressing effects on Ehrlich ascites tumor cells and PU5-1.8 mouse lymphoma cells. nih.gov
Table 1: In Vitro Cytotoxicity of this compound Against Selected Cancer Cell Lines
| Cell Line | Cell Type | ED₅₀ (µg/mL) | Reference |
|---|---|---|---|
| Ehrlich Ascites Tumor | Mouse Mammary Adenocarcinoma | 35 | nih.gov |
| PU5-1.8 | Mouse Lymphoma | 30 | nih.gov |
| Human Tumor Cell Lines (unspecified) | Human Cancer | 0.67 | researchgate.net |
Investigations into the cytotoxic profile of this compound have revealed its activity against specific cancer cell lines. A key study demonstrated that chemically synthesized this compound effectively suppressed the growth of both the Ehrlich ascites tumor cell line and the PU5-1.8 cell line, with ED₅₀ values of 35 µg/mL and 30 µg/mL, respectively. nih.gov
The selective cytotoxicity of an anticancer agent against malignant cells while sparing normal, healthy cells is a critical parameter for its therapeutic potential. Currently, there are no published studies that specifically compare the cytotoxic effects of this compound on cancerous cells versus normal, non-malignant cells. Research on the related compound, goniothalamin (B1671989), has shown that it can be cytotoxic to cancer cell lines without causing cell death in normal kidney cells, suggesting a degree of selectivity. researchgate.netresearchgate.net However, similar differential activity studies for this compound have not yet been reported.
Evaluation of Cytotoxic Effects Against Various Cancer Cell Lines (in vitro)
Cellular and Molecular Mechanisms of Action
Despite the evidence demonstrating its cytotoxic activity against cancer cells, the specific cellular and molecular mechanisms through which this compound exerts its effects have not yet been elucidated. Further research is required to understand the pathways and molecular targets involved in its growth-suppressive properties.
Role of the Delta-Lactone Moiety in Bioactivity
The chemical architecture of styryl-lactones is pivotal to their biological function, with the delta-lactone ring being a key pharmacophore. mdpi.com While direct studies on the delta-lactone moiety of this compound are not extensively detailed in current literature, the broader class of terpenoid lactones provides significant insights. The bioactivity of these compounds is often intrinsically linked to the lactone moiety itself. mdpi.com This functional group can participate in various biochemical reactions, including acting as an alkylating agent, which can contribute to its cytotoxic effects. The stability and reactivity of the six-membered delta-lactone ring in this compound are thought to be crucial for its interactions with biological macromolecules, thereby initiating the cascade of events leading to its observed bioactivities. nih.govresearchgate.net
Induction of Apoptosis Pathways
A substantial body of evidence indicates that the primary mechanism behind the antiproliferative activity of styryl-lactones is the induction of apoptosis, or programmed cell death, in target cells. nih.govresearchgate.netproquest.com This process is a tightly regulated and evolutionarily conserved pathway that plays a critical role in tissue homeostasis and the elimination of damaged or cancerous cells. Studies on goniothalamin (GTN), a closely related and well-researched styryl-lactone, have demonstrated its ability to trigger apoptosis in a variety of cancer cell lines. nih.govnih.gov The cytotoxic effects of many styryl-lactones have shown a degree of selectivity for cancer cells over normal, healthy cells. proquest.com
The induction of apoptosis by these compounds involves a complex interplay of signaling pathways that converge on the activation of a family of cysteine proteases known as caspases. nih.gov The apoptotic process initiated by styryl-lactones like goniothalamin encompasses several key events, including DNA damage, the generation of oxidative stress, mitochondrial dysfunction, and the modulation of cell cycle progression. nih.govoup.com
A critical aspect of the apoptotic mechanism of styryl-lactones involves the induction of DNA damage and a state of oxidative stress within the cell. oup.com Research on goniothalamin has shown that it can cause an increase in reactive oxygen species (ROS) and a concurrent decrease in intracellular free thiols, such as glutathione (B108866) (GSH), which are essential for maintaining redox balance. nih.gov This surge in oxidative stress is believed to contribute significantly to the genotoxicity of the compound. researchgate.net
The DNA damage response is a cellular mechanism that detects and repairs DNA lesions. nih.gov However, when the damage is too extensive, it can trigger apoptosis. nih.gov The generation of ROS by styryl-lactones can lead to oxidative damage to DNA, a process that, if not repaired, can activate cell cycle checkpoints and ultimately lead to apoptotic cell death. nih.gov Studies have indicated that goniothalamin-induced DNA damage occurs upstream of apoptosis, suggesting it is an early and critical event in the cell death process. nih.gov
Mitochondria play a central role in the intrinsic pathway of apoptosis and are a primary target of many anticancer agents. These organelles are not only the main source of cellular energy but also a major site of ROS production. nih.gov Mitochondrial dysfunction is a key feature of the apoptosis induced by styryl-lactones. nih.gov
Treatment with goniothalamin has been shown to cause a reduction in the mitochondrial transmembrane potential in several human cancer cell lines. nih.gov This depolarization of the mitochondrial membrane is a critical event that can lead to the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytosol. nih.govresearchgate.net The release of these factors is a point of no return in the apoptotic cascade. Furthermore, the disruption of normal mitochondrial respiration can lead to an increase in electron leakage from the electron transport chain, resulting in the excessive production of ROS, which further contributes to cellular damage and pushes the cell towards apoptosis. nih.govfrontiersin.org
In addition to inducing apoptosis, styryl-lactones can also interfere with the normal progression of the cell cycle. The cell cycle is a series of events that leads to cell division and replication. Dysregulation of the cell cycle is a hallmark of cancer. Several studies have demonstrated that styryl-lactones, including goniothalamin and goniodiol, can cause cell cycle arrest at specific phases. nih.govresearchgate.net
For instance, goniothalamin has been observed to induce a G2/M phase arrest in some cancer cell lines, while in others, an S phase arrest has been reported. nih.govresearchgate.netnih.gov This cell cycle arrest prevents the cancer cells from dividing and can provide a window for DNA repair mechanisms to be activated or, if the damage is irreparable, for apoptosis to be initiated. nih.gov The inhibition of cell proliferation through cell cycle arrest is a key component of the antitumor activity of these compounds. nih.gov Another related compound, goniolactone C, was found to cause G0/G1 phase arrest. researchgate.net
Table 1: Effects of Selected Styryl-Lactones on Cell Cycle Progression
| Compound | Cell Line | Effect on Cell Cycle | Reference |
| Goniothalamin | HepG2 | G2/M Arrest | nih.gov |
| Goniodiol | HepG2 | G2/M Arrest | nih.gov |
| Goniothalamin | H400 Oral Cancer | S Phase Arrest | nih.govresearchgate.net |
| Goniolactone C | Vascular Smooth Muscle Cells | G0/G1 Arrest | researchgate.net |
The execution of apoptosis is orchestrated by a family of proteins that include the tumor suppressor p53 and caspases. The p53 protein plays a crucial role in responding to cellular stress, including DNA damage, by inducing cell cycle arrest or apoptosis. nih.gov Caspases are the central executioners of apoptosis, responsible for the cleavage of a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptotic cells. nih.gov
Studies on goniothalamin have revealed its ability to modulate these key regulatory proteins. Treatment with goniothalamin has been shown to lead to an early elevation of p53 levels, indicating its role as an upstream signal in the apoptotic pathway. nih.gov Furthermore, goniothalamin treatment has been demonstrated to activate a cascade of caspases. This includes the activation of initiator caspases, such as caspase-2, caspase-8, and caspase-9, as well as the executioner caspase, caspase-3. nih.govnih.govnih.gov The activation of caspase-9 is indicative of the involvement of the intrinsic (mitochondrial) pathway, while the activation of caspase-8 suggests a potential role for the extrinsic (death receptor) pathway in some cellular contexts. nih.gov The activation of these caspases ultimately leads to the dismantling of the cell. researchgate.net
Table 2: Modulation of Apoptotic Proteins by Goniothalamin
| Protein | Effect | Cell Line | Reference |
| p53 | Elevation | Coronary Artery Smooth Muscle Cells | nih.gov |
| Caspase-2 | Activation | Coronary Artery Smooth Muscle Cells | nih.gov |
| Caspase-3 | Activation | MCF7, HeLa, HepG2 | nih.govresearchgate.net |
| Caspase-8 | Activation | MCF7 | nih.gov |
| Caspase-9 | Activation | MCF7, HeLa, H400 | nih.govnih.gov |
Interactions with Molecular Targets (e.g., enzymes, receptors)
The diverse biological activities of styryl-lactones suggest that they may interact with multiple molecular targets within the cell. Identifying these targets is crucial for a complete understanding of their mechanism of action and for their potential development as therapeutic agents. While the specific molecular targets of this compound are yet to be fully elucidated, research on related compounds has provided some initial clues.
Impact on Cellular Signaling Pathways
The primary mechanism through which this compound and related styryl-lactones exert their cytotoxic effects is by inducing apoptosis, or programmed cell death. While the precise signaling cascades activated by this compound are still under detailed investigation, the broader class of styryl-lactones is known to trigger the intrinsic apoptotic pathway. This pathway is characterized by the permeabilization of the mitochondrial outer membrane, leading to the release of pro-apoptotic factors into the cytoplasm.
Research on analogous compounds suggests that the apoptotic process initiated by these lactones often involves the activation of key executioner enzymes known as caspases. For instance, studies on the related compound goniothalamin have demonstrated the activation of caspase-9, an initiator caspase in the intrinsic pathway, as well as the subsequent activation of caspase-3, a key executioner caspase. This activation cascade ultimately leads to the cleavage of cellular proteins and the systematic dismantling of the cell.
Furthermore, the regulation of the Bcl-2 family of proteins is a critical component of the intrinsic apoptotic pathway. While direct evidence for this compound's effect on specific Bcl-2 family members is limited, it is hypothesized that it may modulate the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins to favor cell death. However, detailed molecular studies are required to elucidate the specific interactions and downstream consequences of this compound on these crucial signaling nodes.
Investigation of Selectivity and Efficacy in Preclinical Models (non-human)
Preclinical evaluation in non-human models is a critical step in assessing the therapeutic potential of any new compound. For this compound, in vitro studies have demonstrated its ability to suppress the growth of various cancer cell lines. For example, chemically synthesized this compound was found to inhibit the growth of cultured Ehrlich ascites tumor cells and PU5-1.8 cells, with reported ED50 values of 35 and 30 micrograms/ml, respectively. nih.gov An LD50 of 193 micrograms/ml was also observed in the brine shrimp bioassay, providing a measure of its general toxicity. nih.gov
Further studies have indicated that Goniopypyrone (B237973) is among the most cytotoxic of a series of styryl lactones, with IC50 values (the concentration required to inhibit the growth of 50% of cells) in the range of 10⁻⁵ to 10⁻⁷ molar. Importantly, the cytotoxicity of styryl lactones appears to be selective for cancer cells, with minimal effects observed on normal cells in some studies. This selectivity is a highly desirable characteristic for any potential anti-cancer agent.
Structure Activity Relationship Sar Studies
Identification of Pharmacophoric Features within the (+)-Goniopypyrone Core
The essential pharmacophore of this compound consists of several key structural motifs that are critical for its cytotoxic activity. The core structure comprises a bicyclic pyrano-pyrone skeleton. Structure-activity relationship analyses have established that the α,β-unsaturated δ-lactone moiety is a fundamental requirement for cytotoxicity. psu.ac.thikm.org.my This feature is believed to act as a Michael acceptor, enabling covalent interactions with biological nucleophiles such as cysteine residues in proteins. ikm.org.my
The stereochemistry of the molecule is also a critical determinant of its activity. Specifically, the (R) configuration at the C-6 position, which links the lactone ring to the styryl side chain, is considered vital. arkat-usa.org Furthermore, the presence and orientation of the hydroxyl group at the C-5 position contribute significantly to the molecule's biological action. arkat-usa.org The styryl moiety, which includes the aromatic phenyl ring at the end of the side chain, is another key component, involved in interactions with biological targets. researchgate.net Computational studies on related styryl-lactones have shown that the benzene (B151609) ring can engage in pi-alkyl interactions with protein residues, highlighting its importance in binding. researchgate.net
Impact of Stereochemistry on Biological Activity
Stereochemistry plays a pivotal role in the biological activity of this compound and related styryl-lactones. nih.govmdpi.comnih.gov The specific three-dimensional arrangement of atoms and functional groups dictates how the molecule interacts with its biological targets. For many styryl-lactones, the naturally occurring enantiomer exhibits significantly higher potency compared to its synthetic stereoisomers. researchgate.net
Studies on altholactone, a closely related styryl-lactone, have shown that its enantiomer and three other stereocongeners did not display any significant enhancement in cytotoxicity, indicating that the natural absolute configuration is optimal for its biological function. researchgate.net Research on goniothalamin (B1671989) analogues further supports this, showing that the configuration of the stereogenic center is crucial for biological activity. ikm.org.my Modifications that invert the natural stereochemistry, such as changing the C-6 configuration from (R) to (S), have been shown to impact cytotoxic activity, often leading to a decrease in potency. arkat-usa.org These findings underscore that the precise spatial orientation of the lactone ring, the hydroxyl groups, and the styryl side chain is a key determinant for the potent and selective cytotoxicity of this compound.
Influence of Peripheral Substituents and Structural Modifications on Efficacy
Modifying the peripheral substituents and core structural elements of this compound has provided deep insights into its SAR. These changes can dramatically influence the compound's efficacy and selectivity.
Table 1: Effect of Aromatic Ring Modifications on Cytotoxicity
| Parent Compound | Modification | Observed Effect on Cytotoxicity | Reference |
|---|---|---|---|
| 9-deoxygoniopypyrone (B162313) derivative | Replacement of phenyl with allyl group | Decreased general cytotoxicity, but increased selectivity. | arkat-usa.org |
| Goniofufurone | Replacement of phenyl with 2-thienyl group | Resulting mimic showed higher activity than the lead compound against K562 cells. | nih.gov |
| General Styryllactones | Introduction of bulky substituents | Steric effects can reduce cytotoxicity. | researchgate.net |
The lactone ring is a cornerstone of the pharmacophore. The presence of the 3,4-double bond within the lactone ring, creating an α,β-unsaturated system, is considered a crucial structural feature for enhancing cytotoxicity. psu.ac.th This electrophilic center is a key site for interaction with biological macromolecules. Studies have also investigated analogues with larger lactone rings. For example, certain eight-membered styryl-lactones have been found to possess significant cytotoxicity, which is explained by their ability to inhibit the mammalian mitochondrial respiratory chain complex I. acs.org
The hydroxyl groups on the this compound scaffold are key targets for derivatization to probe their role in biological activity. Studies on the closely related goniofufurone have shown that methylation of the hydroxyl groups can have a profound impact on potency. The introduction of a methoxy (B1213986) group at the C-7 position was found to significantly increase antiproliferative effects. researchgate.netx-mol.comrsc.orgnih.gov Specifically, 7-O-methyl derivatives of goniofufurone and 7-epi-(+)-goniofufurone were dramatically more potent than the parent compounds. researchgate.netrsc.org Conversely, eliminating the C-5 hydroxyl group, as seen in (+)-9-deoxygoniopypyrone, has been reported to increase cytotoxic activity in some contexts. arkat-usa.org The synthesis of O-TBS-goniopypyrone represents another derivatization strategy, where protecting the hydroxyl group can be a step towards further synthetic modifications. acs.org
Table 2: Effect of Hydroxyl Group Derivatization on Cytotoxicity
| Parent Compound/Analogue | Modification | Effect on Cytotoxicity | Reference |
|---|---|---|---|
| Goniofufurone | Introduction of O-methyl at C-7 | 1177-fold higher potency toward MDA-MB 231 cell line. | researchgate.netrsc.org |
| 7-epi-(+)-goniofufurone | Introduction of O-methyl at C-7 | 451-fold higher potency toward MDA-MB 231 cell line. | researchgate.netrsc.org |
| This compound Analogue | Elimination of C-5 hydroxyl (e.g., in 9-deoxygoniopypyrone) | Can increase cytotoxic activity. | arkat-usa.org |
| Goniopypyrone (B237973) | Protection of hydroxyl with TBS group | Synthetic intermediate for further modification. | acs.org |
Comparative SAR Analysis with Related Styryllactones
Comparing the cytotoxicity of this compound with other naturally occurring styryl-lactones provides valuable SAR insights. This compound is often cited as one of the most cytotoxic compounds in its class, followed closely by compounds like (+)-altholactone. researchgate.netacs.org
In contrast, subtle structural changes can lead to a dramatic loss of activity. For example, 9-deoxygoniopypyrone and 7-epi-goniofufurone, which differ from their parent compounds by the absence of a hydroxyl group or by a change in stereochemistry, were found to lack significant bioactivity against several human tumor cell lines. chemfaces.comresearchgate.netnih.gov However, another related compound, (+)-goniodiol, showed significant and selective cytotoxicity against human lung tumor cells (A-549). researchgate.netnih.gov These comparisons highlight the stringent structural and stereochemical requirements for potent cytotoxic activity within the styryl-lactone family.
Table 3: Comparative Cytotoxicity of this compound and Related Styryllactones
| Compound | Reported Cytotoxic Activity | Reference |
|---|---|---|
| This compound | Reported as the most cytotoxic among a large series of styryl-lactones. ED50 ~0.67 µg/mL. | acs.org |
| (+)-Altholactone | Highly cytotoxic, with IC50 values in the 10-5 to 10-7 M range. | researchgate.netacs.org |
| 9-Deoxygoniopypyrone | Showed no significant bioactivity against human tumor cells in one study. | chemfaces.comresearchgate.netnih.gov |
| 7-epi-Goniofufurone | Showed no significant bioactivity against human tumor cells. | chemfaces.comresearchgate.netnih.gov |
| (+)-Goniodiol | Showed significant and selective cytotoxicity against A-549 human lung tumor cells. | researchgate.netnih.gov |
SAR of Acetylated and Deoxygenated Derivatives
To further probe the SAR of this compound, researchers have synthesized and evaluated various derivatives, including acetylated and deoxygenated forms. These modifications help to map the importance of specific hydroxyl groups for the compound's biological activity.
Deoxygenation, the removal of a hydroxyl group, is another key modification in SAR studies. The synthesis of 5-deoxy-goniopypyrone and other deoxygenated mimics, such as 7-deoxy derivatives, has been a focus of research. researchgate.netiyte.edu.tr For instance, 7-chloro and 7-bromo-7-deoxy-goniofufurone mimics have been synthesized. researchgate.net Studies on related Goniofufurone mimics have shown that the presence of a deoxy function at the C-7 position can be beneficial for antiproliferative activity. researchgate.net Conversely, the analog 9-deoxygoniopypyrone was found to lack significant bioactivity, suggesting that the oxygen-containing functionality at C-9 is crucial. researchgate.net
These findings underscore that the presence and position of hydroxyl groups on the this compound scaffold are critical for its cytotoxic effects.
Computational Approaches in SAR Analysis (e.g., Molecular Docking, QSAR)
In addition to traditional synthetic and biological testing, computational methods like molecular docking and quantitative structure-activity relationship (QSAR) analysis are increasingly used to investigate the SAR of natural products, including this compound. wikipedia.orgcreative-biostructure.com
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. spkx.net.cn This method has been used to study the interaction of this compound and its analogs with various biological targets. For example, a molecular docking study of 8-epi-9-deoxygoniopypyrone suggested that the compound might exhibit inhibitory activity against the human mutant p53 protein, a key target in cancer therapy. imedpub.com In another in silico study, this compound was docked against three nonstructural proteins of the SARS-CoV-2 virus, revealing potential binding affinities. dost.gov.ph The calculated binding scores for this compound against these viral proteins are presented in the table below.
| Compound | Target Protein (SARS-CoV-2) | Binding Score (kcal/mol) | Reference |
|---|---|---|---|
| This compound | 3CLpro | -6.0 | dost.gov.ph |
| PLpro | -7.4 | dost.gov.ph | |
| RdRp | -5.8 | dost.gov.ph |
QSAR analysis aims to build a mathematical relationship between the chemical structure and the biological activity of a set of compounds. wikipedia.orgcreative-biostructure.com While specific QSAR models focused exclusively on this compound are not extensively detailed in the reviewed literature, the principles of QSAR have been applied to related classes of compounds like 5,6-dihydro-2-pyrones, which share a core structural motif. researchgate.net Such studies can provide predictive models to guide the design of new, more active derivatives by correlating molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with cytotoxic potency.
Analog Design and Development
Rational Design Principles for Novel (+)-Goniopypyrone Analogs
The rational design of novel analogs of this compound is a cornerstone of medicinal chemistry, aiming to optimize the therapeutic potential of this natural product. cambridgemedchemconsulting.com This process involves a deep understanding of the structural features crucial for its biological activity, allowing for targeted modifications. Key strategies include mimicry of known bioactive conformations and the application of bioisosteric replacements to fine-tune the molecule's properties. cambridgemedchemconsulting.com
Mimicry strategies in the context of this compound analog design involve creating molecules that replicate the spatial arrangement and electronic properties of the parent compound or other bioactive molecules. One approach has been the synthesis of conformationally constrained mimics of goniofufurone, a related styryllactone. researchgate.net By locking the molecule into a specific conformation, it is possible to enhance binding to biological targets and improve antiproliferative activity. researchgate.net For instance, the introduction of an additional oxepane (B1206615) ring has been shown to be beneficial for the antiproliferative activity of goniofufurone mimics. researchgate.net
Another mimicry strategy involves combining structural features from different bioactive compounds. This "hybrid pharmacophore" approach was used to design and synthesize new pyridone-thiazole hybrid compounds with antiproliferative activity. researchgate.net Similarly, the design of bioisosteres of goniofufurone has been guided by combining ring insertion and isosterism methods. researchgate.net For example, the phenyl ring in some analogs has been replaced with a cinnamoyloxy function or substituted cinnamate (B1238496) residues. researchgate.net
Bioisosteric replacement is a powerful strategy in medicinal chemistry where one atom or group of atoms is exchanged for another with similar physical or chemical properties. cambridgemedchemconsulting.comnih.gov This technique is employed to enhance a molecule's biological activity, modify its pharmacokinetic profile, or reduce toxicity. cambridgemedchemconsulting.com In the development of this compound analogs, bioisosterism has been a key tool. researchgate.net
A significant example is the replacement of the phenyl group with a thiazole (B1198619) ring, which has led to the synthesis of potent goniofufurone bioisosteres. researchgate.net One such bioisostere demonstrated exceptionally high antiproliferative activity against MCF-7 human breast cancer cells, being over 1000 times more active than the commercial anticancer agent doxorubicin (B1662922) in this cell line. researchgate.net This highlights the potential of bioisosteric replacement to dramatically improve the potency of the parent compound. researchgate.net Other modifications have included the replacement of the phenyl residue with various functional groups to explore the structure-activity relationship (SAR). researchgate.net
Synthetic Strategies for Analog Libraries
The creation of analog libraries is a crucial step in systematically exploring the structure-activity relationships of a lead compound like this compound. These libraries consist of a series of related compounds where specific parts of the molecule are systematically varied.
One common approach is divergent synthesis , where a common intermediate is used to generate a wide range of analogs. For example, novel (-)-goniofufurone mimics with an alkoxymethyl group as the side chain have been synthesized from D-glucose in a nine-step process. researchgate.net This strategy allows for the efficient production of multiple analogs from a single starting material. Total syntheses of (+)-goniofufurone, (+)-7-epi-goniofufurone, this compound, and other related styryllactones have been achieved from a common precursor derived from D-(+)-mannitol. researchgate.net Another stereoselective total synthesis of several bioactive styryllactones, including this compound, was accomplished using a common intermediate derived from D-(-)-tartaric acid. nih.gov
Diversity-oriented synthesis (DOS) is another powerful strategy for creating structurally diverse compound libraries. whiterose.ac.uk This approach aims to generate a collection of complex and varied products from simple starting materials. whiterose.ac.uk While not explicitly detailed for this compound in the provided context, DOS principles are widely applicable in medicinal chemistry for exploring novel chemical space. whiterose.ac.ukmonolithicpower.com
The generation of these libraries often involves key chemical reactions such as the Mitsunobu reaction for stereochemical inversion, and various cyclization and functional group interconversion strategies. nih.gov Software tools can also aid in the design of these libraries by identifying commercially available starting materials that are compatible with the planned synthetic route. synthiaonline.com
Evaluation of Analog Biological Activities (in vitro, preclinical)
Once synthesized, the analogs of this compound are subjected to rigorous biological evaluation to determine their potential as therapeutic agents. This typically begins with in vitro assays to assess their activity against various cancer cell lines. researchgate.netresearchgate.netresearchgate.net
The antiproliferative activity of these analogs is a key parameter that is measured. This is often expressed as the IC50 value, which is the concentration of the compound required to inhibit the growth of 50% of the cells. For example, dephenylated analogs of goniofufurone have shown remarkable antitumor activities in K562 and Raji cell cultures, with IC50 values in the nanomolar range. researchgate.net Some goniofufurone mimics have demonstrated significantly increased potency against the HL-60 cell line, being up to 1604-fold more potent than the lead compound, (-)-goniofufurone. researchgate.netresearchgate.net
The evaluation is often conducted against a panel of human tumor cell lines to assess the spectrum of activity. researchgate.netresearchgate.net These can include lines for leukemia, breast cancer, lung cancer, and cervical cancer, among others. researchgate.net Importantly, the cytotoxicity of the analogs is also tested against normal cell lines to determine their selectivity for cancer cells. researchgate.netresearchgate.net For instance, some goniofufurone derivatives displayed powerful antiproliferative effects against tumor cells but were non-cytotoxic toward normal MRC-5 cells. researchgate.net
The following table summarizes the in vitro antiproliferative activities of selected this compound analogs and related compounds:
| Compound/Analog | Cell Line | Activity (IC50) | Reference |
| Dephenylated compound 2 | K562 | 3.0-9.3 nM | researchgate.net |
| Dephenylated compound 3 | Raji | 3.0-9.3 nM | researchgate.net |
| Goniofufurone bioisostere 4 | MCF-7 | 0.19 nM | researchgate.net |
| (-)-Goniofufurone mimics | HL-60 | 27- to 1604-fold more potent than (-)-goniofufurone | researchgate.netresearchgate.net |
| (-)-Goniofufurone mimics | A549 | Higher or similar to doxorubicin | researchgate.netresearchgate.net |
| (Z)-Goniothalamin analog | Jurkat E6.1 | 12 µM | nih.gov |
Preclinical evaluation may also involve in vivo toxicity studies in model organisms. For example, the toxicity of a highly active goniofufurone bioisostere was assessed in a zebrafish model and was found to be non-toxic at the tested concentrations. researchgate.net
Preliminary Mechanistic Studies of Designed Analogs
Preliminary mechanistic studies are conducted to understand how the designed analogs exert their biological effects. These studies can provide valuable insights into the molecular targets and pathways affected by the compounds.
One common method is the use of flow cytometry to investigate the effects of the analogs on the cell cycle and apoptosis (programmed cell death). researchgate.net For instance, flow cytometry data has confirmed that the cytotoxic effects of some goniofufurone analogs are mediated by apoptosis and that they can induce changes in the cell cycle distribution of K562 cells. researchgate.net
Structure-activity relationship (SAR) analysis is another crucial aspect of mechanistic studies. researchgate.netresearchgate.net By comparing the biological activities of a series of analogs, researchers can identify the structural features that are important for their activity. For example, SAR studies on goniofufurone mimics have revealed that the introduction of a methoxy (B1213986) group at the C-7 position can increase antiproliferative effects. researchgate.net Conversely, the presence of a benzene (B151609) ring at C-7 was found not to be essential for the activity of dephenylated goniofufurone mimics. researchgate.net For goniothalamin (B1671989) analogs, SAR studies indicated that introducing substituents on the phenyl ring or changing the ring size of the lactone did not improve cytotoxicity. nih.gov
These preliminary mechanistic findings are critical for guiding the further design and optimization of this compound analogs with improved therapeutic profiles.
Analytical Methods for Research Characterization Beyond Basic Id
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopy is the cornerstone for determining the structure of novel compounds. For (+)-Goniopypyrone, a combination of nuclear magnetic resonance, mass spectrometry, infrared, and circular dichroism spectroscopy has been indispensable. nih.govresearchgate.net
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. ucibio.pt For this compound and its analogues, both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HMQC, HMBC) experiments are crucial for assigning the chemical shifts and establishing the connectivity of atoms. researchgate.netscribd.com
¹H NMR spectra provide information on the chemical environment and neighboring protons for each hydrogen atom in the molecule. nih.govresearchgate.net In the case of styryl lactones, characteristic signals appear for the aromatic protons of the styryl group, olefinic protons, and protons within the lactone ring system. researchgate.net
¹³C NMR spectroscopy reveals the number of unique carbon environments and their nature (methyl, methylene, methine, or quaternary). mdpi.com The chemical shifts of carbons in the carbonyl group, the styryl moiety, and the oxygen-bearing carbons of the pyrone ring are particularly diagnostic. researchgate.net
Two-dimensional NMR experiments are essential for assembling the molecular structure.
¹H-¹H COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically on adjacent carbons. nih.gov
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. acs.org
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is critical for connecting different fragments of the molecule. acs.org
The following table shows representative NMR data for a closely related derivative, illustrating the type of information obtained from these analyses.
Interactive Table: Representative NMR Data for a Goniopypyrone (B237973) Derivative
| Atom | ¹H NMR (δ, ppm, Multiplicity, J in Hz) | ¹³C NMR (δ, ppm) |
| 2 | 5.95 (d, 9.8) | 120.1 |
| 3 | 6.74 (dd, 3.7, 9.8) | 148.0 |
| 4 | 5.07–5.05 (m) | 82.4 |
| 5 | 4.69 (dd, 3.7, 6.7) | 75.6 |
| 6 | 4.42 (t, 6.1) | 71.8 |
| 7 | 3.14–3.09 (m) | 63.2 |
| 8 | 3.86 (d, 5.5) | - |
| Styryl-α | - | 126.5 |
| Styryl-β | - | 140.5 |
| Phenyl | 7.41–7.32 (m) | 126.7, 128.2, 128.6, 128.8 |
| C=O | - | 162.3 |
| Data based on O-TBS-Goniopypyrone, a silyl-protected derivative of Goniopypyrone. Adapted from reference elte.hu. |
Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental formula of a compound. researchgate.net High-Resolution Mass Spectrometry (HRESIMS) provides highly accurate mass measurements, often to four decimal places, which allows for the unambiguous determination of a molecule's elemental composition. core.ac.uksci-hub.se
For this compound and related styryl lactones, Electrospray Ionization (ESI) is a common soft ionization technique that generates protonated molecules [M+H]⁺ or adducts like [M+Na]⁺ with minimal fragmentation. nih.govresearchgate.net The accurate mass obtained from HRESIMS is fundamental in confirming the molecular formula proposed through NMR and other data. elte.hu Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation, providing valuable information about the molecule's substructures. nih.gov
Interactive Table: Representative HRESIMS Data for Goniopypyrone-related Compounds
| Compound | Ion | Calculated m/z | Found m/z | Reference |
| 7-acetylgoniochelienlactone | [M+Na]⁺ | 315.0845 | 315.0854 | nih.gov |
| O-TBS-Goniopypyrone | [M+H]⁺ | 365.1779 | 365.1777 | elte.hu |
| (-)-5-Hydroxygoniothalamin | [M+Na]⁺ | 239.0679 | 239.0674 | elte.hu |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. scispace.comscispace.com Each functional group absorbs IR radiation at a characteristic frequency, causing the bonds to vibrate. uomustansiriyah.edu.iq
In the analysis of this compound, IR spectroscopy is used to confirm the presence of key functional groups. nih.govresearchgate.net The spectrum would be expected to show characteristic absorption bands for:
Hydroxyl (-OH) groups: A broad band typically in the region of 3400-3200 cm⁻¹.
Carbonyl (C=O) of the α,β-unsaturated lactone: A strong, sharp band around 1750-1720 cm⁻¹. libretexts.org
Carbon-carbon double bonds (C=C): Bands for the styryl group and the pyrone ring around 1650-1600 cm⁻¹.
Aromatic C-H and C=C bonds: Absorptions characteristic of the phenyl ring.
Interactive Table: Expected Characteristic IR Absorptions for this compound
| Functional Group | Absorption Range (cm⁻¹) | Description |
| O-H (Alcohol/Hydroxy) | 3400 - 3200 | Broad |
| C=O (α,β-Unsaturated Lactone) | 1750 - 1720 | Strong, Sharp |
| C=C (Alkene/Aromatic) | 1680 - 1600 | Medium to Weak |
| C-O (Ether/Alcohol) | 1300 - 1000 | Strong |
| This table represents typical absorption ranges for the functional groups present in Goniopypyrone. vscht.czredalyc.orgwikipedia.org |
Circular Dichroism (CD) spectroscopy is an essential technique for investigating the stereochemistry of chiral molecules. scielo.brnih.gov It measures the differential absorption of left- and right-circularly polarized light. scispace.com Since enantiomers interact differently with polarized light, CD spectroscopy can be used to determine the absolute configuration of a molecule by comparing its experimental spectrum to that of known compounds or to spectra predicted by computational methods. nih.govnih.gov For complex molecules like this compound, the CD spectrum provides a unique fingerprint related to its three-dimensional structure. The Cotton effects observed in the spectrum of related compounds have been used to confirm their absolute configurations. nih.govresearchgate.net
X-ray Crystallography for Absolute and Relative Configuration Determination
X-ray crystallography is considered the definitive method for determining the three-dimensional structure of a crystalline compound, providing unambiguous proof of its relative and absolute configuration. nih.govrsc.orgresearchgate.net The technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. ucibio.pt
The structure of goniopypyrone was definitively confirmed using X-ray crystallographic analysis. scribd.com This analysis provides precise coordinates of each atom in the crystal lattice, revealing bond lengths, bond angles, and the exact spatial arrangement of the atoms. This information confirms the connectivity established by NMR and, crucially, establishes the relative stereochemistry of all chiral centers within the molecule. By using specific techniques, such as measuring anomalous dispersion, the absolute configuration can also be determined, confirming the "(+)" designation of the natural product. nih.gov
Interactive Table: Crystallographic Data Parameters
| Parameter | Description |
| Crystal System | The crystal system (e.g., Orthorhombic, Monoclinic) describes the symmetry of the unit cell. |
| Space Group | Defines the set of symmetry operations for the crystal. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths and angles that define the repeating unit of the crystal. |
| Z | The number of molecules in the unit cell. |
| R-factor (R1) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
| Flack Parameter | A value used to determine the absolute configuration of a chiral crystal. A value near 0 indicates the correct enantiomer. |
| This table lists key parameters obtained from a single-crystal X-ray diffraction experiment. iyte.edu.tr |
Chromatographic Method Development for Purity Assessment and Isolation (e.g., HPLC, GC-MS)
Chromatographic techniques are fundamental for the isolation of natural products from their source and for assessing the purity of the final compound. researchgate.netyoutube.com The isolation of this compound from the plant extract of Goniothalamus giganteus involves a multi-step chromatographic process. researchgate.net
A typical isolation strategy begins with solvent extraction, followed by fractionation using column chromatography over a stationary phase like silica (B1680970) gel. nih.gov This initial separation divides the complex extract into simpler fractions based on polarity. Further purification is often achieved using techniques like Sephadex LH-20 column chromatography, which separates molecules based on size. nih.gov
High-Performance Liquid Chromatography (HPLC) is the premier tool for the final purification and purity assessment of compounds like this compound.
Isolation: Preparative or semi-preparative HPLC is used to isolate the target compound from minor impurities. nih.govscispace.com Reversed-phase (e.g., C18) columns are commonly used, where compounds are separated based on their hydrophobicity.
Purity Assessment: Analytical HPLC, often coupled with a photodiode array (PDA) or mass spectrometry (MS) detector, is used to determine the purity of the isolated compound. youtube.com A pure sample should ideally show a single, sharp peak in the chromatogram. The use of chiral HPLC columns, such as those with a Chiralcel stationary phase, can be employed to separate enantiomers and confirm the enantiomeric purity of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile and thermally stable compounds. While less common for a complex molecule like this compound without derivatization, it can be used to analyze less polar or smaller fragments if applicable. researchgate.net
Future Research Directions and Unaddressed Questions
Deeper Elucidation of Molecular Targets and Pathways
While the cytotoxic properties of (+)-goniopypyrone and related styryllactones have been established, the precise molecular mechanisms underlying these effects are not fully understood. researchgate.netarkat-usa.org Future research must prioritize the identification and validation of its specific molecular targets and the signaling pathways it modulates.
Initial studies suggest that the lactone ring is crucial for the cytotoxic activity of these compounds. arkat-usa.org An in silico analysis of related compounds pointed towards α-tubulin as a potential target, but this requires experimental validation for this compound. researchgate.net A comprehensive approach should be employed, utilizing modern biology techniques to map the compound's interactions within the cell. editco.bio This includes using gene and protein overrepresentation analyses, investigating protein-protein interactions (PPIs), and mapping interactions with transcription factors and microRNAs to build a complete picture of its mechanism of action. frontiersin.org Understanding how this compound affects key cellular pathways, such as the PI3K-Akt signaling pathway which is often implicated in cancer, is a critical step. frontiersin.orgacs.org
| Research Approach | Objective | Potential Techniques |
| Target Identification | Pinpoint the direct binding partners of this compound. | Affinity Chromatography, Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS) |
| Pathway Analysis | Elucidate the signaling cascades affected by target engagement. | Western Blotting, RNA-Seq, Phosphoproteomics, CRISPR-based genetic screens editco.bio |
| Mechanism of Cytotoxicity | Determine the specific mode of cell death induced. | Flow Cytometry (for cell cycle analysis), Annexin V/PI Staining (for apoptosis vs. necrosis) researchgate.net, Caspase activity assays nih.gov |
Investigation of In Vivo Efficacy in Preclinical Disease Models (non-human)
To date, the evaluation of this compound's anticancer activity has been largely confined to in vitro studies using cancer cell lines. rsc.orgarkat-usa.org A critical and logical next step is to assess its therapeutic efficacy in non-human, in vivo preclinical disease models. nih.gov This transition is essential to understand how the compound behaves in a complex biological system, which cannot be fully replicated in a culture dish.
The use of xenograft models, where human cancer cells are implanted into immunocompromised mice, is a standard and valuable method for evaluating the efficacy of novel cancer therapeutics. nih.govjcancer.org Patient-derived xenograft (PDX) models, which involve implanting tissue from a patient's tumor, are increasingly favored as they more accurately represent the heterogeneity of human cancers. jcancer.orginnate-pharma.com Studies in these models would allow for the evaluation of this compound's ability to suppress tumor growth and potentially prolong survival. nih.gov
| Preclinical Model Type | Rationale for Use | Key Endpoints to Measure |
| Cell Line-Derived Xenograft (CDX) | Standardized and reproducible model for initial efficacy testing. nih.gov | Tumor growth inhibition, changes in tumor volume, body weight monitoring. |
| Patient-Derived Xenograft (PDX) | More accurately recapitulates the molecular and histological features of human tumors. jcancer.orginnate-pharma.com | Tumor regression, survival analysis, biomarker analysis of tumor tissue. |
| Orthotopic Models | Implantation of tumor cells into the corresponding organ (e.g., breast cancer cells into the mammary fat pad) to better mimic the tumor microenvironment. jcancer.org | Primary tumor growth, assessment of local invasion, monitoring for metastasis. |
Exploration of Synergistic Effects with Other Bioactive Compounds
Combination therapy is a cornerstone of modern cancer treatment, often leading to improved efficacy, reduced toxicity, and the ability to overcome drug resistance. acs.org Investigating the potential synergistic effects of this compound with other bioactive compounds, including established chemotherapeutic agents, is a promising avenue for future research. The goal is to identify combinations that are more effective than the individual agents alone. iieta.org
Experimental designs should systematically test combinations of this compound with drugs that have different mechanisms of action. acs.org For instance, pairing it with a DNA-damaging agent or a drug that targets a different survival pathway could lead to a potent synergistic effect. acs.orgiieta.org In vitro checkerboard assays across various cancer cell lines would be the first step to identify synergistic, additive, or antagonistic interactions, followed by in vivo validation of the most promising combinations.
| Compound Class | Rationale for Combination | Example Agents (for preclinical study) |
| Standard Chemotherapeutics | To enhance tumor cell killing and potentially lower required doses, thus reducing toxicity. | 5-Fluorouracil, Paclitaxel, Oxaliplatin acs.org |
| Targeted Therapy Agents | To simultaneously block multiple critical cancer pathways. | PI3K/Akt inhibitors, MEK inhibitors |
| Other Natural Products | To leverage complementary mechanisms of action from different phytochemicals. | Curcumin, Resveratrol, Quercetin ekb.eg |
Green Chemistry Approaches for Sustainable Synthesis
Several total syntheses of this compound have been successfully developed. acs.orgnih.govrsc.org These routes, while chemically elegant, often rely on traditional synthetic methods that may involve hazardous reagents, multiple protection/deprotection steps, and generate significant chemical waste. arkat-usa.orgnih.gov Future synthetic research should focus on developing more sustainable and environmentally friendly approaches guided by the principles of green chemistry. rsc.org
This involves exploring atom-economical reactions that maximize the incorporation of starting materials into the final product, using safer solvents, and reducing energy consumption. rsc.org For example, replacing chlorinated solvents like dichloromethane (B109758) with greener alternatives, utilizing catalytic reactions over stoichiometric ones, and starting from renewable bio-based feedstocks are key strategies. arkat-usa.org The existing syntheses, which have used starting materials like D-(−)-tartaric acid and D-(+)-mannitol, provide a good foundation for developing bio-based synthetic routes. acs.orgrsc.org
| Green Chemistry Principle | Application to this compound Synthesis |
| Atom Economy | Employing cycloadditions, rearrangements, and tandem reactions to build molecular complexity efficiently. rsc.org |
| Safer Solvents & Reagents | Replacing hazardous solvents (e.g., CH2Cl2) with benign alternatives; avoiding toxic heavy metals where possible. arkat-usa.org |
| Renewable Feedstocks | Optimizing synthesis from readily available chiral pool starting materials like tartaric acid or mannitol (B672). acs.orgrsc.org |
| Catalysis | Using catalytic amounts of reagents (e.g., for oxidation or reduction steps) instead of stoichiometric amounts to reduce waste. |
Development of Targeted Delivery Systems for Preclinical Applications
Natural products like this compound often face challenges in clinical development due to factors like poor water solubility and low bioavailability. ekb.eg The development of targeted drug delivery systems for preclinical applications could overcome these hurdles and enhance the therapeutic potential of the compound. frontiersin.org Nanoparticle-based systems, such as liposomes or polymeric nanoparticles, can improve a drug's pharmacokinetic properties, protect it from premature degradation, and deliver it more selectively to tumor tissues. ekb.egfrontiersin.org
These nanocarriers can exploit the enhanced permeability and retention (EPR) effect for passive targeting to tumors. frontiersin.org Furthermore, they can be functionalized with ligands (e.g., antibodies, peptides) that bind to receptors overexpressed on cancer cells for active targeting. frontiersin.org Developing such systems for this compound would be a significant step toward improving its efficacy and reducing potential off-target effects in preclinical models. wiley-vch.de
| Delivery System | Potential Advantages for this compound |
| Liposomes | Biocompatible, can encapsulate both hydrophilic and hydrophobic drugs, can be surface-modified for targeting. |
| Polymeric Nanoparticles | Biodegradable, provides controlled/sustained drug release, improves stability. ekb.eg |
| Micelles | Can solubilize poorly water-soluble drugs, small size allows for tissue penetration. wiley-vch.de |
Bioavailability and Pharmacokinetic Studies (in non-human models)
A fundamental gap in our knowledge of this compound is the complete absence of pharmacokinetic data. Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is essential for any further development. researchgate.net Therefore, conducting formal bioavailability and pharmacokinetic studies in non-human models is a high-priority research area. medwinpublishers.com
These studies typically involve administering the compound both intravenously (IV) and via the intended route of administration (e.g., orally) to animal models such as rats or dogs. researchgate.netmedwinpublishers.com Blood samples are collected over time to determine key parameters like clearance, volume of distribution, half-life, and absolute bioavailability. researchgate.netpreprints.org This information is critical for designing effective dosing regimens in subsequent in vivo efficacy studies and for predicting how the compound might behave in humans. nih.gov
| Pharmacokinetic Parameter | Importance | Typical Animal Model |
| Absolute Bioavailability (F%) | The fraction of an administered dose that reaches systemic circulation. researchgate.net | Rat, Dog, Non-human Primate medwinpublishers.com |
| Clearance (CL) | The rate at which the drug is removed from the body. preprints.org | Rat, Dog, Non-human Primate preprints.org |
| Volume of Distribution (Vd) | The extent to which a drug distributes into body tissues. | Rat, Dog, Non-human Primate |
| Half-life (t1/2) | The time required for the drug concentration in the body to decrease by half. | Rat, Dog, Non-human Primate |
| Metabolite Profiling | Identification of major metabolites to understand biotransformation pathways. tno.nl | Rat, Dog, Non-human Primate |
Q & A
Basic Research Questions
Q. What are the recommended methodologies for isolating and purifying (+)-Goniopypyrone from natural sources?
- Methodological Answer : Isolation typically involves solvent extraction (e.g., methanol or ethyl acetate) followed by chromatographic techniques (column chromatography, HPLC). Key steps:
- Sample Preparation : Use fresh or lyophilized plant material to minimize degradation .
- Fractionation : Monitor fractions via TLC or LC-MS, targeting specific Rf values or molecular ions corresponding to this compound (MW: ~264 g/mol).
- Purity Validation : Combine NMR (¹H, ¹³C, 2D experiments) and HRMS to confirm structural integrity .
Q. How should researchers design initial bioactivity screening assays for this compound?
- Methodological Answer : Prioritize target-specific assays (e.g., enzyme inhibition, antimicrobial disk diffusion) with appropriate controls:
- Dose-Response Curves : Use logarithmic concentrations (0.1–100 µM) to determine IC50/EC50 values .
- Positive/Negative Controls : Include known inhibitors (e.g., tetracycline for antibacterial assays) and solvent-only blanks .
- Reproducibility : Triplicate runs with statistical analysis (e.g., ANOVA) to assess significance .
Advanced Research Questions
Q. How can researchers optimize the total synthesis of this compound to improve yield and stereoselectivity?
- Methodological Answer : Focus on key synthetic challenges:
- Stereocontrol : Employ asymmetric catalysis (e.g., Sharpless epoxidation) or chiral auxiliaries for α-pyrone ring formation .
- Yield Optimization : Screen reaction conditions (temperature, solvent polarity, catalysts) using DoE (Design of Experiments) .
- Scalability : Validate reproducibility at milligram-to-gram scales, documenting deviations in supplementary materials .
Q. What strategies are effective in resolving contradictions between in vitro and in vivo bioactivity data for this compound?
- Methodological Answer : Address discrepancies through:
- Pharmacokinetic Profiling : Assess bioavailability, metabolic stability (e.g., liver microsome assays), and plasma protein binding .
- Model Relevance : Evaluate in vivo models for physiological relevance (e.g., zebrafish vs. murine models) .
- Data Triangulation : Cross-validate using orthogonal assays (e.g., gene expression profiling alongside phenotypic screens) .
Q. How should researchers statistically analyze dose-dependent cytotoxicity data for this compound?
- Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate LD50 .
- Error Propagation : Report confidence intervals (95% CI) and use tools like GraphPad Prism for robustness .
- Outlier Management : Apply Grubbs’ test or similar to exclude anomalous data points .
Methodological & Reporting Guidelines
Q. What are the critical steps for ensuring reproducibility in this compound experiments?
- Answer :
- Detailed Protocols : Document equipment settings (e.g., HPLC gradients), reagent batches, and environmental conditions (humidity, temperature) .
- Data Transparency : Share raw spectra, chromatograms, and code for statistical analysis in supplementary materials .
- Peer Validation : Pre-publish protocols on platforms like Protocols.io for community feedback .
Q. How to formulate a rigorous research question for mechanistic studies of this compound?
- Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):
- Example: “Does this compound inhibit NF-κB signaling via direct interaction with IKKβ, and how does its efficacy compare to established inhibitors (e.g., BAY 11-7082) in LPS-induced macrophages?” .
Data Presentation & Ethics
Q. What are the best practices for presenting conflicting spectral data (e.g., NMR shifts) in publications?
- Answer :
- Contextualize Anomalies : Discuss possible causes (e.g., solvent polarity, tautomerism) in the "Results and Discussion" section .
- Supplemental Archives : Provide full spectral datasets with annotated peaks .
Q. How to ethically justify animal studies for this compound toxicity profiling?
- Answer :
- 3R Compliance : Outline Replacement, Reduction, and Refinement strategies in grant proposals .
- IACUC Approval : Detail oversight protocols (e.g., humane endpoints, sample size justification) in methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
